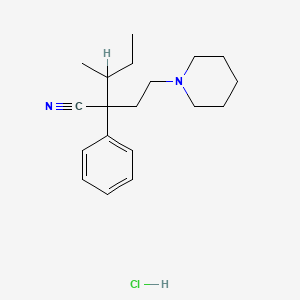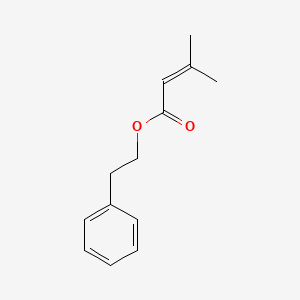
PHENYLETHYL SENECIOATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenylethyl 3-methyl-2-butenoate, also known as 2-phenylethyl senecioate or fema 2869, belongs to the class of organic compounds known as fatty acid esters. These are carboxylic ester derivatives of a fatty acid. 2-Phenylethyl 3-methyl-2-butenoate is considered to be a practically insoluble (in water) and relatively neutral molecule. 2-Phenylethyl 3-methyl-2-butenoate has been primarily detected in urine. Within the cell, 2-phenylethyl 3-methyl-2-butenoate is primarily located in the membrane (predicted from logP) and cytoplasm. 2-Phenylethyl 3-methyl-2-butenoate has a sweet, deep, and herbal taste.
Aplicaciones Científicas De Investigación
High-Performance Liquid Chromatography (HPLC) Applications
- Fluorogenic Labeling : The methyl ester of 4-(6-methoxynaphthalen-2-yl)-4-oxo-2-butenoic acid has been utilized as a fluorogenic labeling reagent in HPLC. This compound selectively reacts with biologically important thiols, such as glutathione and cysteine, to produce fluorescent adducts that are easily separable and detectable using reversed-phase HPLC and fluorimetric detection (Gatti et al., 1990).
Chemical Synthesis and Reaction Studies
- Silicon-Directed Selective Gamma Substitution : Ethyl 3-methyl-2-trimethylsilyl-3-butenoate undergoes selective reactions at specific carbon atoms when treated with Lewis acids and other compounds, highlighting a method of gamma substitution on an α,β-unsaturated ester (Albaugh-Robertson & Katzenellenbogen, 1982).
- Regioselective Deprotonation : The synthesis of E and Z esters of C–4 deuterated 3-methyl-2-butenoic acid from methyl acetoacetate demonstrates the regioselective deprotonation syn to the ester group under kinetic conditions (Harris & Weiler, 1984).
Organometallic Catalysis
- Alkoxycarbonylation of Alkynes : The carbonylation of 2-butyne in the presence of methanol using a specific palladium-based catalytic system yields the methyl ester of (E)-2-methyl-2-butenoic acid. This process showcases the application in stereospecific synthesis involving cis stereochemistry (Scrivanti et al., 1998).
Atmospheric Chemistry
- Gas-Phase Reaction Study with NO3 Radical : The study of the gas-phase reaction of the NO3 radical with α,β-unsaturated esters, including methyl 3-methyl-2-butenoate, provides insights into atmospheric chemistry and the effect of increased substitution at the carbon–carbon double bond (Canosa-mas et al., 2005).
Enantioselective Synthesis
- Asymmetric Friedel-Crafts Alkylation : The Sc(III) triflate complex catalyzes the asymmetric Friedel–Crafts reaction between methyl (E)-2-oxo-4-aryl-3-butenoates and activated benzenes. This process is crucial for producing enantioselectively 4,4-diaryl-2-oxo-butyric acid methyl esters (Faita et al., 2010).
Propiedades
Número CAS |
42078-65-9 |
|---|---|
Fórmula molecular |
C13H16O2 |
Peso molecular |
204.26 g/mol |
Nombre IUPAC |
2-phenylethyl 3-methylbut-2-enoate |
InChI |
InChI=1S/C13H16O2/c1-11(2)10-13(14)15-9-8-12-6-4-3-5-7-12/h3-7,10H,8-9H2,1-2H3 |
Clave InChI |
QTCRFFUEUAXZNW-UHFFFAOYSA-N |
SMILES |
CC(=CC(=O)OCCC1=CC=CC=C1)C |
SMILES canónico |
CC(=CC(=O)OCCC1=CC=CC=C1)C |
Densidad |
1.011-1.019 |
| 42078-65-9 | |
Descripción física |
Colourless oily liquid; mild, deep-sweet, herbaceous-winey, discreetly floral balsamic odou |
Solubilidad |
Insoluble in water; soluble in oils Miscible at room temperature (in ethanol) |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


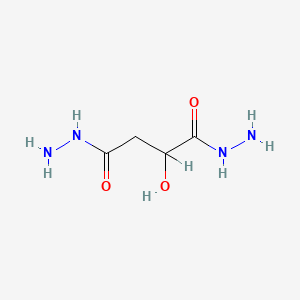
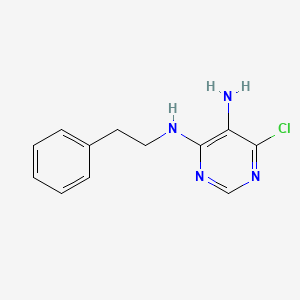
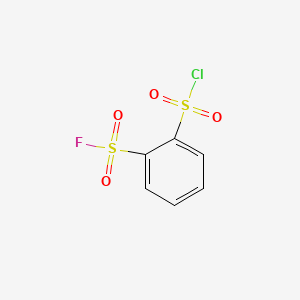

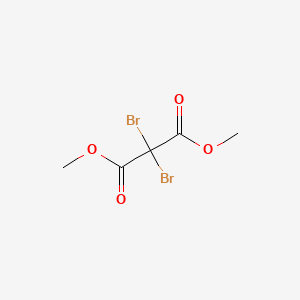
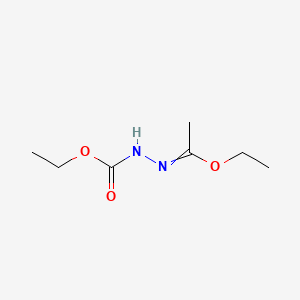
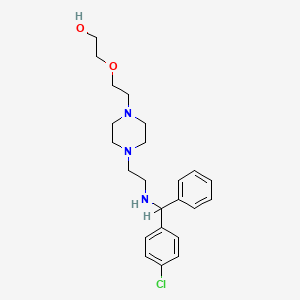
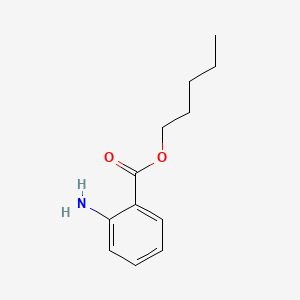
![3-Chloro-5h-indeno[1,2-c]pyridazine](/img/structure/B1618221.png)
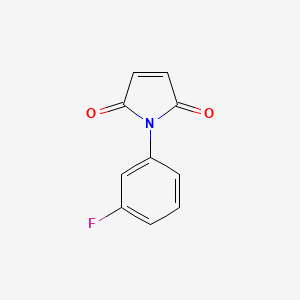
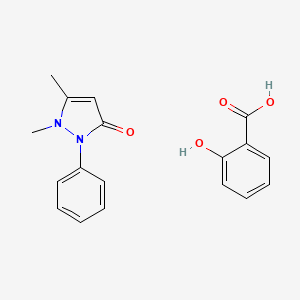
![3,3-dimethyl-4,7-dioxo-6-[(2-phenylacetyl)amino]-4λ4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B1618228.png)

